Flumarin
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Overview
Description
Flumarin, also known as Flomoxef, is a second-generation cephalosporin antibiotic. It belongs to the oxacephem class of antibiotics and is used to treat a variety of bacterial infections. This compound is particularly effective against gram-negative bacteria due to its enhanced beta-lactamase stability and ability to penetrate the gram-negative cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flumarin involves several key steps. One of the primary routes includes the reaction of chlorodifluoromethane with ethyl thioglycolate in the presence of ethanolic sodium ethoxide to produce ethyl 2-(difluoromethylthio)acetate. This intermediate is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain the stability and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Flumarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial activity, while reduction may produce reduced forms with different pharmacokinetics.
Scientific Research Applications
Flumarin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Investigated for its effects on bacterial cell walls and its interactions with bacterial enzymes.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Mechanism of Action
Flumarin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefotetan: A cephamycin antibiotic with a broader spectrum of activity.
Cefaclor: A second-generation cephalosporin used to treat similar infections.
Uniqueness of Flumarin: this compound is unique due to its oxacephem structure, which provides enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective against beta-lactamase-producing gram-negative bacteria .
Properties
Molecular Formula |
C15H17F2N6NaO7S2 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
sodium;(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12?,15-;/m0./s1 |
InChI Key |
PPPZBOLFWGINKN-GNFRJPFZSA-M |
Isomeric SMILES |
CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |
Origin of Product |
United States |
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